![molecular formula C21H18O6 B2937834 Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610765-28-1](/img/structure/B2937834.png)
Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate, also known as PMOCA, is a synthetic compound that has been widely used in scientific research. The compound is a derivative of coumarin, a natural substance found in many plants. PMOCA has been synthesized using different methods, and its applications in scientific research have been explored in various fields, including biochemistry, pharmacology, and toxicology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate and its derivatives have been studied for their unique synthetic pathways and structural characteristics. For example, a study by Pelter et al. (1997) explored the synthesis of related chromene compounds through phenolic oxidation, showcasing a novel heterocyclic synthesis method where the heteroatom is introduced from a side chain rather than being initially attached to a benzene ring (Pelter, A., Hussain, A., Smith, G. R., & Ward, R., 1997).
Crystal Structure and Interactions
The crystal structure and molecular interactions of similar compounds have been extensively analyzed. For instance, a study by Zhang et al. (2011) on ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates revealed the presence of rare N⋯π and O⋯π interactions, highlighting the significance of non-hydrogen bonding interactions in crystal packing (Zhang, Z., Wu, Y., & Zhang, G., 2011).
Nonlinear Optical Properties
Chalcone derivatives, closely related to the compound , have been studied for their nonlinear optical properties. A research by Mathew et al. (2019) on chalcone derivatives demonstrated their potential in applications requiring nonlinear optical properties, such as in optoelectronic devices and materials science (Mathew, E., Salian, V. V., Joe, I., & Narayana, B., 2019).
Solvatochromic Effects
The solvatochromic effects of chalcone derivatives have been investigated, providing insights into their photophysical properties and the impact of solvent polarity. Kumari et al. (2017) studied the absorption and fluorescence characteristics of chalcone derivatives, revealing significant insights into their stabilization in singlet excited states (Kumari, R., Varghese, A., George, L., & Sudhakar, Y., 2017).
Biological Applications
Although the specific biological applications of this compound were not directly found in the literature, related compounds have been synthesized and evaluated for their potential biological activities, such as anticancer properties. Singh et al. (2016) synthesized Ru(II) DMSO complexes with substituted chalcone ligands and screened them for anti-cancer activity, demonstrating the potential of such compounds in the development of chemotherapeutics (Singh, A. K., Saxena, G., Dixit, S., et al., 2016).
Wirkmechanismus
Target of Action
The primary target of Prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate is the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
this compound inhibits the activation of STAT3 . By inhibiting STAT3, it can prevent the transcription of genes that promote inflammation and cell proliferation .
Biochemical Pathways
The compound affects the STAT3 pathway, which is involved in a variety of cellular processes, including cell growth, apoptosis, and inflammation . By inhibiting STAT3, the compound can disrupt these processes, potentially leading to a reduction in inflammation and cell proliferation .
Pharmacokinetics
The compound’s ability to inhibit stat3 suggests that it may have good bioavailability and be able to reach its target effectively .
Result of Action
The inhibition of STAT3 by this compound can lead to a decrease in inflammation and cell proliferation . This could potentially be beneficial in conditions characterized by excessive inflammation or cell growth, such as rheumatoid arthritis .
Eigenschaften
IUPAC Name |
prop-2-enyl 2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-3-10-25-20(22)13-26-14-8-9-16-19(11-14)27-12-17(21(16)23)15-6-4-5-7-18(15)24-2/h3-9,11-12H,1,10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUZSCJDSTJHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4,5-dimethyl-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B2937751.png)
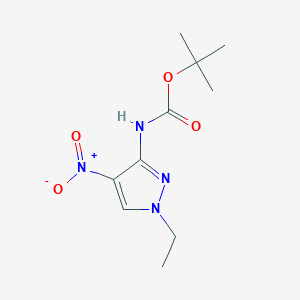
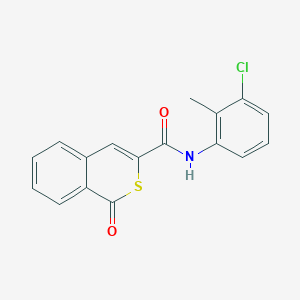
![2-[1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonylpyrrolidin-2-yl]pyrimidine](/img/structure/B2937758.png)
![1-O-Tert-butyl 3-O-methyl 3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]azetidine-1,3-dicarboxylate](/img/structure/B2937761.png)
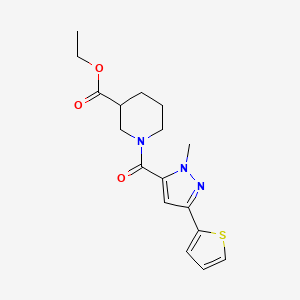
![3-(2-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2937764.png)
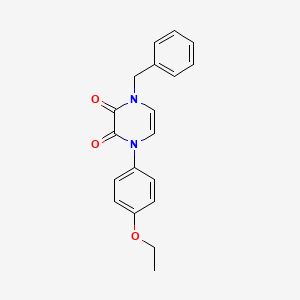
![Dimethyl({6-methylimidazo[1,2-a]pyridin-3-yl}methyl)amine](/img/structure/B2937766.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2937770.png)
![N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2937771.png)
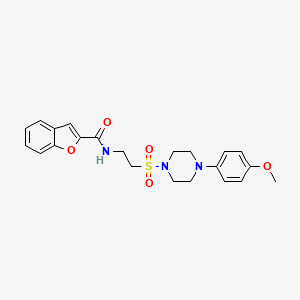
![4-chloro-N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2937774.png)